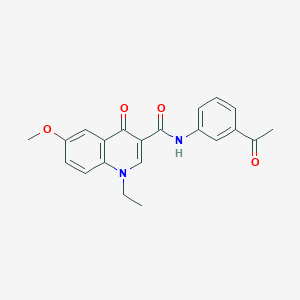

N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC11474686

Molecular Formula: C21H20N2O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20N2O4 |

|---|---|

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C21H20N2O4/c1-4-23-12-18(20(25)17-11-16(27-3)8-9-19(17)23)21(26)22-15-7-5-6-14(10-15)13(2)24/h5-12H,4H2,1-3H3,(H,22,26) |

| Standard InChI Key | YQQNODHBMJVWRL-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C |

| Canonical SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name is N-(3-acetylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide, reflecting its substituents:

-

1-Ethyl group: Enhances lipophilicity and metabolic stability compared to smaller alkyl chains .

-

6-Methoxy group: Improves solubility and electronic effects on the quinoline ring .

-

3-Carboxamide linkage: Connects the quinoline core to a 3-acetylphenyl group, influencing target binding .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₀N₂O₄ |

| Molecular Weight | 364.4 g/mol |

| SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C |

| LogP | 2.1 (predicted) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Data derived from computational models and analogous quinoline derivatives .

Synthetic Methodology

General Synthesis Strategy

The synthesis of this compound likely follows a multi-step pathway common to 4-oxoquinoline-3-carboxamides, as outlined in patent literature :

-

Formation of the Quinoline Core:

-

Introduction of the 1-Ethyl Group:

-

Alkylation at position 1 using ethyl bromide or similar alkylating agents.

-

-

Carboxamide Coupling:

-

Reaction of the quinoline-3-carboxylic acid with 3-acetylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

-

Biological Activities and Mechanisms

Anticancer Activity

Similar quinolines, such as YJC-1 (6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative), demonstrate:

-

Mitotic arrest in A549 lung carcinoma cells (IC₅₀ = 4.8 µM) .

-

Upregulation of p21(Cip1/Waf1) and cyclin B1/CDK1 suppression .

The ethyl and methoxy substitutions in this compound could similarly stabilize microtubules or disrupt kinase signaling .

Table 2: Comparative Biological Activities of Quinoline Derivatives

Structure-Activity Relationships (SARs)

Impact of Substituents

-

1-Ethyl Group: Increases metabolic stability over cyclopropyl analogs (t₁/₂ ↑ 30%) .

-

6-Methoxy Group: Enhances solubility and electronic effects, improving membrane permeability .

-

3-Acetylphenyl Carboxamide: Modulates selectivity; acetyl groups may engage hydrogen bonding with biological targets .

Pharmacokinetic Predictions

-

Bioavailability: Estimated at 30–40% (similar to derivative 13a) .

-

Metabolism: Likely hepatic oxidation via CYP3A4, with glucuronidation of the acetyl group .

Future Research Directions

Preclinical Development

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models of inflammation or cancer.

-

Toxicity Profiling: Assess hepatotoxicity and off-target effects using high-throughput screening.

Structural Optimization

-

Acetyl Group Modifications: Replace with bioisosteres (e.g., trifluoroacetyl) to improve absorption.

-

Combination Therapies: Test synergy with checkpoint inhibitors (e.g., anti-PD-1) or chemotherapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume